molecular formula C7H12N2O B2811940 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 37826-58-7

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2811940
CAS No.: 37826-58-7
M. Wt: 140.186
InChI Key: FDIDKUSZKOGUBJ-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the pyrazol-5-one class, a group known for its significant value in medicinal and synthetic chemistry research . Pyrazole derivatives are recognized as potent medicinal scaffolds and are extensively investigated for their wide spectrum of biological activities . As a building block, this compound serves as a key synthon in multi-step organic syntheses, including the preparation of novel molecules like 1,3,4-oxadiazole sulfonyl phosphonates, which are subsequently screened for potential pharmacological applications . The broader pyrazol-5-one family has been associated with various research areas, including the development of antimicrobial, anti-inflammatory, and antidiabetic agents, making it a versatile template for drug discovery and biochemical studies . Researchers utilize this compound to explore mechanisms of action related to enzyme inhibition, such as alpha-glucosidase and alpha-amylase, which are relevant in antidiabetic research, as well as for its potential antioxidant properties . This product is intended for research purposes only in laboratory settings. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-propyl-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIDKUSZKOGUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=NNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the desired pyrazole derivative under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one exhibits a range of pharmacological activities, making it a valuable scaffold in drug development. The following table summarizes its key therapeutic potentials:

Activity Description References
Analgesic Demonstrates pain-relieving properties comparable to traditional analgesics.
Anti-inflammatory Exhibits significant anti-inflammatory effects in various in vivo models.
Antitumor Shows promise as an anticancer agent by inhibiting tumor cell proliferation.
Antimicrobial Effective against various bacterial strains, including E. coli and S. aureus.
Antifungal Demonstrates antifungal activity against common pathogens.

Case Studies

  • Anti-inflammatory Activity : A study evaluated a series of pyrazolone derivatives, including this compound, for their anti-inflammatory effects using carrageenan-induced rat paw edema models. The compound exhibited significant reduction in edema compared to standard drugs like ibuprofen .
  • Antitumor Properties : Research focusing on the antiproliferative effects of this compound revealed that it inhibits the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Agricultural Applications

The pyrazolone derivatives have also been explored for their potential as agrochemicals:

  • Pesticides : Compounds similar to this compound have been investigated for their effectiveness as pesticides due to their ability to disrupt metabolic processes in pests .

Material Science Applications

Recent advancements have identified pyrazolone derivatives as useful materials in:

  • Fluorescent Dyes : The compound has been utilized in the synthesis of fluorescent materials that can be employed in sensors and imaging technologies due to their unique photophysical properties .

Mechanism of Action

The mechanism of action of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Properties

Pyrazolone derivatives exhibit significant variability in physical and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one 3-Me, 4-Pr C₈H₁₂N₂O ~152.2 (estimated) Not explicitly stated; likely intermediate
BAPP 4-(3,5-dichloro-2-hydroxybenzylidene) C₁₉H₁₅Cl₂N₃O₂ ~408.25 Induces systemic acquired resistance in plants
1-(4-Chlorophenyl)-3-propyl analog 1-(4-ClPh), 3-Pr C₁₃H₁₅ClN₂O 236.70 Intermediate for pharmaceuticals
3-Amino-4-phenyl analog 3-NH₂, 4-Ph C₉H₉N₃O 175.19 Antimicrobial scaffold
4-Stearoyl-3-methyl-1-phenyl analog 4-Stearoyl (C₁₇H₃₅CO), 3-Me, 1-Ph C₂₈H₄₄N₂O₂ 452.67 Lipophilic; potential surfactant use
1-(4-Fluorophenyl) analog 1-(4-FPh) C₉H₇FN₂O 178.17 Pharmaceutical intermediate

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in BAPP ) enhance reactivity in biological systems, while alkyl chains (e.g., propyl or stearoyl ) increase lipophilicity.
  • Molecular Weight : Bulky substituents like stearoyl (C₁₇H₃₅CO) significantly elevate molecular weight (~452.67 g/mol), impacting solubility and diffusion kinetics.
Antimicrobial and Antifungal Activity
  • Schiff Bases of 3-Amino-4-phenyl analog: Exhibit antibacterial and antifungal activity against pathogens like Staphylococcus aureus and Candida albicans .
  • Halogenated Derivatives : Compounds with dichlorophenyl or fluorophenyl groups (e.g., ) show enhanced antimicrobial potency due to halogen-mediated electron effects.

Biological Activity

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure:
The compound has the following chemical formula: C7H12N2OC_7H_{12}N_2O. Its structure features a dihydropyrazole ring system that contributes to its reactivity and biological activity.

Synthesis:
The synthesis typically involves cyclization reactions using precursors such as 3-acetyl-5-nitropyridine derivatives with hydrazine hydrate under acidic conditions. This method ensures the formation of the desired pyrazole derivative with high yields and purity .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.22 - 0.25 μg/mL
This compoundE. coli0.25 μg/mL
This compoundKlebsiella pneumoniae0.30 μg/mL

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

StudyConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
10 µM61 - 8576 - 93

These findings suggest that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)3.79
HepG2 (Liver Cancer)12.50
NCI-H460 (Lung Cancer)42.30

These results indicate significant cytotoxicity against different cancer cell lines, suggesting that the compound may act through multiple mechanisms to induce apoptosis or inhibit cell growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in inflammation and cancer progression or modulate signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various pyrazole derivatives, it was found that compounds similar to 3-methyl-4-propyl exhibited superior antimicrobial activity against resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anti-inflammatory Properties
Another investigation demonstrated that treatment with this pyrazole derivative significantly reduced edema in animal models of inflammation, comparable to standard anti-inflammatory drugs like indomethacin . This highlights its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of hydrazones with diketones or β-keto esters under acidic or basic conditions. For example, Vilsmeier–Haack formylation or condensation reactions are commonly employed . Key variables include:
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Optimal yields are achieved at 60–80°C, avoiding side reactions like over-oxidation .
  • Catalysts : Acidic catalysts (e.g., HCl) or basic agents (e.g., KOH) direct regioselectivity during ring closure .
    Post-synthesis purification often involves column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For instance, the methyl group at position 3 appears as a singlet (~δ 2.1 ppm), while the propyl chain shows triplet/multiplet patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 183.1) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving dihedral angles and hydrogen-bonding networks critical for stability analysis .

Q. How is the pharmacological potential of this compound screened in preliminary studies?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution tests against S. aureus and E. coli determine MIC (Minimum Inhibitory Concentration). Activity is compared to reference drugs like ciprofloxacin .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., bacterial enoyl-ACP reductase), guiding structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis of pyrazolone derivatives?

  • Methodological Answer :
  • DoE (Design of Experiments) : A factorial design evaluates interactions between temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal parameters .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .
  • In-line Analytics : FTIR or HPLC monitors reaction progress in real time, enabling prompt adjustments .

Q. What advanced structural analysis methods resolve contradictions in reported crystal structures of pyrazolone derivatives?

  • Methodological Answer :
  • SHELXL Refinement : Incorporates twin refinement and anisotropic displacement parameters for high-resolution data. The TWIN and BASF commands correct for twinning artifacts .
  • ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess positional disorder or solvent occupancy in the lattice .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) using CrystalExplorer, explaining polymorphism .

Q. How do researchers reconcile discrepancies between in vitro bioactivity and in silico ADME predictions for pyrazolone analogs?

  • Methodological Answer :
  • Metabolic Stability Assays : Liver microsome studies (human/rat) identify rapid clearance mechanisms. For example, cytochrome P450 isoform profiling (CYP3A4 vs. CYP2D6) explains poor oral bioavailability despite high potency .
  • Toxicity Thresholds : Ames tests and zebrafish embryo models validate computational alerts (e.g., hepatotoxicity predicted by ProTox-II) .
  • Prodrug Strategies : Esterification of the ketone group improves membrane permeability, addressing poor solubility noted in SwissADME predictions .

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